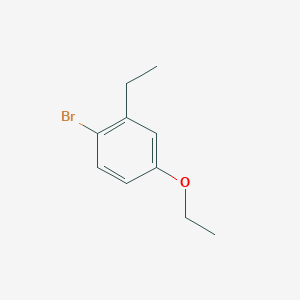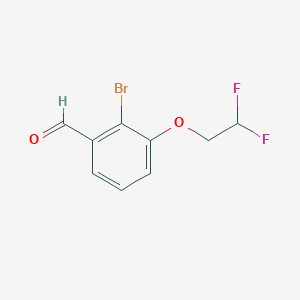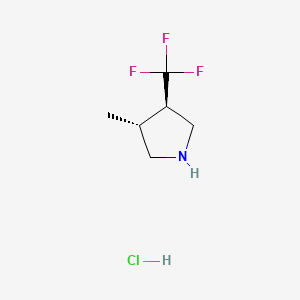
Propiconazole-(phenyl-d3), analytical standard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiconazole-(phenyl-d3), analytical standard, is an isotope-labeled analog of the triazole fungicide propiconazole. In this compound, the C-3, C-5, and C-6 protons of the dichlorophenyl moiety are replaced by deuterium. This modification makes it particularly useful in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propiconazole-(phenyl-d3) involves the incorporation of deuterium atoms into the dichlorophenyl moiety of propiconazole. This is typically achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The exact synthetic route and reaction conditions are proprietary and often involve specialized reagents and catalysts to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Propiconazole-(phenyl-d3) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced chemical engineering techniques to maintain the integrity and purity of the final product. The production is carried out under controlled conditions to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Propiconazole-(phenyl-d3) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Propiconazole-(phenyl-d3) may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Applications De Recherche Scientifique
Propiconazole-(phenyl-d3) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Propiconazole-(phenyl-d3) involves its interaction with fungal cells. It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, Propiconazole-(phenyl-d3) compromises the integrity of the fungal cell membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tebuconazole: Another triazole fungicide with a similar mechanism of action but different chemical structure.
Imazalil: A fungicide used in post-harvest treatment of fruits, also a triazole derivative.
Hexaconazole: A systemic fungicide used in agriculture, similar in function but with a different molecular structure.
Uniqueness
Propiconazole-(phenyl-d3) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms make it an ideal internal standard for mass spectrometry, allowing for precise quantification and overcoming matrix effects that can bias results .
Propriétés
IUPAC Name |
1-[[2-(2,4-dichloro-3,5,6-trideuteriophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i4D,5D,6D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-WVALGTIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(OCC(O2)CCC)CN3C=NC=N3)Cl)[2H])Cl)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B8123149.png)
![tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8123156.png)




![5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide](/img/structure/B8123184.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B8123204.png)
amine](/img/structure/B8123218.png)




